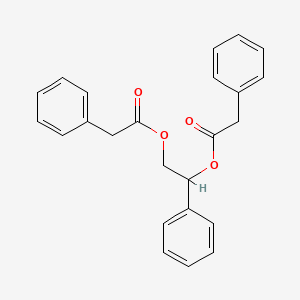
1-(3-Bromo-5-methoxyphenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromo-5-methoxyphenyl)piperazine is a chemical compound that belongs to the piperazine family. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to a piperazine moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-5-methoxyphenyl)piperazine typically involves the reaction of 3-bromo-5-methoxyaniline with piperazine. The process can be carried out under various conditions, including:
Nucleophilic Substitution: This method involves the substitution of a leaving group (such as a halide) with a nucleophile (piperazine). The reaction is usually conducted in the presence of a base and a suitable solvent.
Reductive Amination: This method involves the reaction of an aldehyde or ketone with piperazine in the presence of a reducing agent. The reaction conditions include the use of a catalyst and a suitable solvent.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Synthesis: This method involves the continuous flow of reactants through a reactor, allowing for efficient and scalable production.
Batch Synthesis: This method involves the reaction of large quantities of reactants in a batch reactor, followed by purification and isolation of the product.
化学反应分析
Types of Reactions: 1-(3-Bromo-5-methoxyphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include sodium hydride, potassium tert-butoxide, and various nucleophiles.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
1-(3-Bromo-5-methoxyphenyl)piperazine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is used in the study of biological processes and the development of new drugs. It is also used as a probe to study the interactions between small molecules and biological targets.
Medicine: The compound is used in the development of new pharmaceuticals, particularly those targeting the central nervous system. It is also used in the study of drug metabolism and pharmacokinetics.
Industry: The compound is used in the production of various industrial chemicals and materials. It is also used in the development of new catalysts and other industrial processes.
作用机制
The mechanism of action of 1-(3-Bromo-5-methoxyphenyl)piperazine involves its interaction with various molecular targets and pathways. The compound can act as a ligand for various receptors, enzymes, and other biological targets. The specific mechanism of action depends on the particular application and the molecular target involved. For example, in the context of drug development, the compound may act as an agonist or antagonist for specific receptors, modulating their activity and resulting in various physiological effects.
相似化合物的比较
1-(3-Bromo-5-methoxyphenyl)piperazine can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)piperazine: This compound has a chlorine atom instead of a bromine atom. It has similar chemical properties but may exhibit different biological activities.
1-(3-Trifluoromethylphenyl)piperazine: This compound has a trifluoromethyl group instead of a methoxy group. It has different chemical properties and may exhibit different biological activities.
1-(4-Methoxyphenyl)piperazine: This compound has a methoxy group at the para position instead of the meta position. It has similar chemical properties but may exhibit different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the bromine atom and the methoxy group can result in unique interactions with molecular targets, making it a valuable compound for various scientific studies and applications.
属性
分子式 |
C11H15BrN2O |
|---|---|
分子量 |
271.15 g/mol |
IUPAC 名称 |
1-(3-bromo-5-methoxyphenyl)piperazine |
InChI |
InChI=1S/C11H15BrN2O/c1-15-11-7-9(12)6-10(8-11)14-4-2-13-3-5-14/h6-8,13H,2-5H2,1H3 |
InChI 键 |
MLDPYPWBZOMJHK-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1)N2CCNCC2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]aniline](/img/structure/B12071394.png)
![3-[(4-Chloro-3-methylphenoxy)methyl]pyrrolidine](/img/structure/B12071397.png)
![1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanecarbonitrile](/img/structure/B12071401.png)



![1'-Benzyl 6-ethyl spiro[indoline-3,4'-piperidine]-1',6-dicarboxylate](/img/structure/B12071423.png)
![3-Amino-N-[2-(dimethylamino)ethyl]-5-fluorobenzamide](/img/structure/B12071429.png)
![3-Pyridinecarboxamide, 2,6-dichloro-N-[[(3,5-dichlorophenyl)amino]carbonyl]-4-methyl-](/img/structure/B12071441.png)

